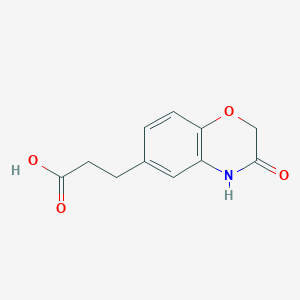

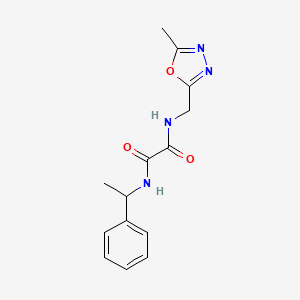

3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzoxazin, a type of organic compound that has been found to have various biological activities . It has been identified as a potassium channel activator and anti-inflammatory agent .

Synthesis Analysis

The synthesis of this compound involves a multi-stage process, starting from 5-oxo-tetrahydrofuran-2-carboxylic acid . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular formula of this compound is C10H9NO4 . Its average mass is 207.183 Da and its monoisotopic mass is 207.053162 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include O-alkylation of 2-aminophenols with 2-bromoalkanoates and an intermolecular amidation reaction . These reactions are critical for the formation of the benzoxazin structure .Applications De Recherche Scientifique

Heterocyclic Building Blocks

This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their unique structures and properties.

Inhibitor Design

The compound has been used in the design and synthesis of novel spiro derivatives as potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors . MAGL inhibitors have potential therapeutic applications in a variety of conditions, including cancer, pain, and neuroinflammatory diseases.

Herbicidal Activity

A structurally similar compound, 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, has been synthesized and evaluated for its herbicidal activity . This suggests that “3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid” could potentially be modified and evaluated for similar applications.

Integrin Inhibition

There is a patent that describes the use of similar compounds as integrin inhibitors . Integrins are a family of proteins that play a role in cell adhesion and signaling, and they are a target for drug development in a variety of diseases, including cancer.

BET Bromodomain Inhibition

The compound has been used in the synthesis of derivatives that act as BET bromodomain inhibitors . BET bromodomains are a class of proteins that recognize acetylated lysine residues and are implicated in a variety of diseases, including cancer and inflammation.

Prostatic Acid Phosphatase (PAP) Activation

The compound has been used in the design and synthesis of new chemotherapeutic agents for prostatic carcinoma based on phosphorylated agents which might be enzyme-activated to cytotoxicity . This suggests that “3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid” could potentially be used in the development of new treatments for prostate cancer.

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes .

Mode of Action

Based on the structure and activity of similar compounds, it may interact with its targets, possibly cox enzymes, leading to changes in their activity .

Biochemical Pathways

If it does inhibit cox enzymes as suggested, it could affect the synthesis of prostaglandins, leading to downstream effects on inflammation and pain signaling .

Result of Action

If it does inhibit cox enzymes, it could potentially reduce inflammation and pain .

Orientations Futures

Propriétés

IUPAC Name |

3-(3-oxo-4H-1,4-benzoxazin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSKLUTMYWZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2954275.png)

![1-(7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2954282.png)

![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)

![methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B2954289.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2954298.png)